molecular formula C14H7F6NO4S B6602396 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene CAS No. 2191556-43-9

2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene

Cat. No. B6602396
M. Wt: 399.27 g/mol
InChI Key: WRPODMJKDWYPCF-UHFFFAOYSA-N
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Description

The compound contains a benzene ring, which is a cyclic compound with alternating double bonds. It also has nitro (-NO2) and trifluoromethyl (-CF3) groups attached to the benzene ring. The presence of these functional groups can significantly influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the nitro and trifluoromethyl groups onto a benzene ring. This could be achieved through electrophilic aromatic substitution reactions. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal structure of the benzene ring. The electronegative nitro and trifluoromethyl groups would create regions of high electron density, which could influence the compound’s reactivity.



Chemical Reactions Analysis

The nitro group is a strong deactivating group, meaning it makes the benzene ring less reactive toward electrophilic aromatic substitution reactions. The trifluoromethyl group is also deactivating, though not as strongly as the nitro group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and trifluoromethyl groups. For example, these groups could affect the compound’s polarity, boiling point, and melting point.


Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion.


Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. Given the presence of the nitro and trifluoromethyl groups, it could be of interest in fields like medicinal chemistry or materials science.


Please note that this is a general analysis based on the compound’s structure. For a comprehensive analysis, specific experimental data and literature sources would be needed. Always consult relevant safety data and literature sources when working with new compounds.


properties

IUPAC Name

2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO4S/c15-13(16,17)8-1-4-10(5-2-8)26(24,25)12-6-3-9(14(18,19)20)7-11(12)21(22)23/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPODMJKDWYPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene

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